molecular formula C8H14N4O B15242048 3-Amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide

3-Amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide

Cat. No.: B15242048
M. Wt: 182.22 g/mol
InChI Key: DTDGVLLHTWVQJR-UHFFFAOYSA-N
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Description

3-Amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide is a compound with a molecular formula of C8H14N4O. It features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide typically involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid with appropriate amines under controlled conditions. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted pyrazole compounds .

Scientific Research Applications

3-Amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a pyrazole ring makes it a versatile scaffold for the development of new compounds with potential therapeutic applications .

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

3-amino-3-(1,3-dimethylpyrazol-4-yl)propanamide

InChI

InChI=1S/C8H14N4O/c1-5-6(4-12(2)11-5)7(9)3-8(10)13/h4,7H,3,9H2,1-2H3,(H2,10,13)

InChI Key

DTDGVLLHTWVQJR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C(CC(=O)N)N)C

Origin of Product

United States

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